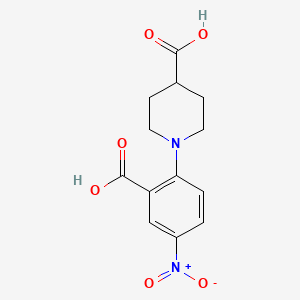

1-(2-Carboxy-4-nitrophenyl)-4-piperidinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Carboxy-4-nitrophenyl)-4-piperidinecarboxylic acid, also known as 2P-CNPA, is an organic compound that has a wide range of applications in the field of scientific research. It is a derivative of piperidine, a bicyclic secondary amine, and is composed of two carboxylic acid groups and one nitro group. 2P-CNPA is a versatile compound that has been used in various research applications such as the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of other organic compounds. It is also used as a reagent in chemical reactions and as a catalyst in organic synthesis.

Scientific Research Applications

Antihypertensive and Vascular Applications

1-(2-Carboxy-4-nitrophenyl)-4-piperidinecarboxylic acid and its derivatives have been studied for their potential as antihypertensive agents and coronary vessel dilators. 2-Methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5,6-tricarboxylic acid triethylester, a related compound, is representative of this application, created through condensation reactions involving enamines and ylidene acid esters (Abernathy, 1978).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound to 1-(2-Carboxy-4-nitrophenyl)-4-piperidinecarboxylic acid, has been characterized using techniques like X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis. This study provides insights into the conformational aspects of the compound, which can be critical for understanding its chemical properties and potential applications (Szafran et al., 2007).

Application in Reaction Mechanisms and Solvent Effects

The compound has also been studied in the context of reaction mechanisms and solvent effects, particularly in the aminolysis of related compounds in different solvents. These studies are significant for understanding the chemical behavior of 1-(2-Carboxy-4-nitrophenyl)-4-piperidinecarboxylic acid in various environments (Millán et al., 2013).

Synthesis and Pharmacological Applications

Additionally, the synthesis and pharmacological applications of derivatives of 1-(2-Carboxy-4-nitrophenyl)-4-piperidinecarboxylic acid have been explored, especially in the context of anticonvulsant activity and as ligands for NMDA receptors (Hutchison et al., 1989). This area of research is crucial for developing new therapeutic agents.

Mechanism of Action

Target of Action

It’s known that similar compounds have been used as analytical reagents for the determination of certain metal ions, such as copper (ii) and ferric (iii) ions .

Mode of Action

It’s suggested that similar compounds interact with their targets (such as metal ions) to form complexes . The wavelength of maximum absorption for these complexes can be used for their determination .

Result of Action

It’s known that similar compounds can form complexes with certain metal ions, which can be used for their determination .

properties

IUPAC Name |

1-(2-carboxy-4-nitrophenyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O6/c16-12(17)8-3-5-14(6-4-8)11-2-1-9(15(20)21)7-10(11)13(18)19/h1-2,7-8H,3-6H2,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIARZWMNGSKJPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[7-[(2-Fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide](/img/structure/B2465326.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2465327.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide](/img/structure/B2465338.png)

![4,5-dichloro-1-[4-(4,5-dichloro-1H-imidazol-1-yl)butyl]-1H-imidazole](/img/structure/B2465341.png)

![Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate](/img/structure/B2465345.png)

![3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2465347.png)